5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been elucidated using techniques such as X-ray crystallography and docking studies. For instance, the crystal structure analysis of tetrazole derivatives provides insight into the arrangement and orientation of molecules, revealing the planarity of the tetrazole rings and the lack of conjugation to the aryl rings, which is critical for understanding the molecular interactions and stability of these compounds (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds involves a variety of chemical reactions, including oxidative coupling and C-H bond activation strategies. A study on the synthesis of 2-aryl ethenesulfonyl fluorides through a rhodium(III)-catalyzed oxidative coupling demonstrates the intricate reactivity of sulfonamide derivatives, providing new avenues for synthesizing sulfonyl fluoride scaffolds for chemical applications (Shi-Meng Wang et al., 2018).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as density and refractive index, are crucial for understanding their behavior in various environments. The molar refractivity and polarizability of a related antiemetic drug were studied in aqueous sodium or lithium chloride solutions, highlighting the influence of molecular interactions on these physical properties (R. Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including binding affinity and pharmacological activities, are central to the application of sulfonamide compounds. The structure-activity relationships of benzamides, for instance, reveal their potential as serotonin 5-HT3 and dopamine D2 receptors dual antagonists, showcasing the importance of molecular modifications on the biological activity of these compounds (Y. Hirokawa et al., 2002).
properties
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4S/c1-18-15(20)11-8-10(4-6-14(11)23-2)24(21,22)19-9-3-5-13(17)12(16)7-9/h3-8,19H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHREJNKPVVMCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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